
6-Chloro-3-phenyl-4-(pyridin-4-yl)Pyridazine
Vue d'ensemble
Description
6-Chloro-3-phenyl-4-(pyridin-4-yl)Pyridazine is a useful research compound. Its molecular formula is C15H10ClN3 and its molecular weight is 267.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3-phenyl-4-(pyridin-4-yl)Pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-phenyl-4-(pyridin-4-yl)Pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
6-Chloro-3-phenyl-4-(pyridin-4-yl)Pyridazine derivatives have been synthesized and examined for interaction with central and mitochondrial benzodiazepine receptors. A specific compound, 3-acetamidomethyl-2-(biphenyl-4′-yl)-6-chloroimidazo[1,2-b]pyridazine, showed selective displacement of diazepam from peripheral-type and central benzodiazepine receptors, indicating potential applications in neuroscience and pharmacology (Barlin, Davies & Harrison, 1997).
A study on the synthesis, crystal structures, and biological evaluation of new pyridazine derivatives, including various 4-phenyl-3,6-di(pyridin-4-yl)pyridazines, revealed moderate to high antimicrobial activities against certain bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Singh, Bhatia, Pani & Gupta, 2020).
Certain 6-substituted 3-chloropyridazine derivatives have been tested for their potential in protecting mild steel surfaces and inhibiting corrosion in acidic environments. These compounds displayed mixed-type inhibition and were found effective in forming protective films on steel surfaces, indicating their application in materials science and corrosion prevention (Olasunkanmi, Mashuga & Ebenso, 2018).
A series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated as anti-diabetic drugs. They showed promising Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, indicating their potential in diabetes treatment (Bindu, Vijayalakshmi & Manikandan, 2019).
Pyridazine derivatives, including 6-Chloro-3-phenyl-4-(pyridin-4-yl)Pyridazine, have been synthesized and evaluated for their utility in water oxidation, contributing to the field of catalysis and renewable energy research (Zong & Thummel, 2005).
Propriétés
IUPAC Name |
6-chloro-3-phenyl-4-pyridin-4-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c16-14-10-13(11-6-8-17-9-7-11)15(19-18-14)12-4-2-1-3-5-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQYQYMBRPYWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-phenyl-4-(pyridin-4-yl)Pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



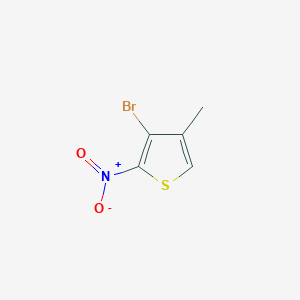
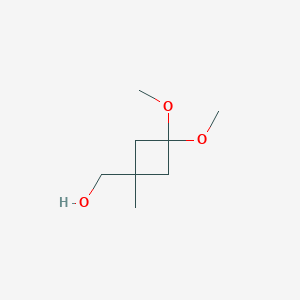
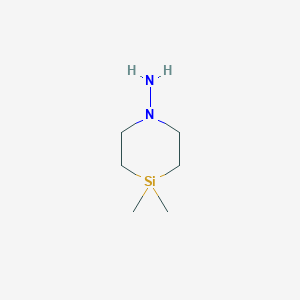

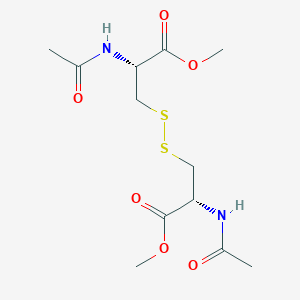

![Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate](/img/structure/B8020629.png)
![(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;cyclohexylazanium](/img/structure/B8020639.png)
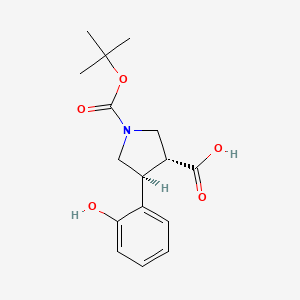


![7-(Phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8020655.png)
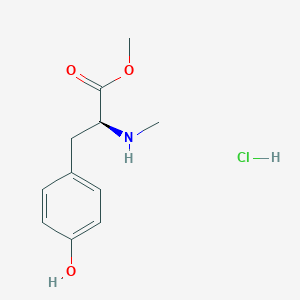
![Ethyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B8020675.png)